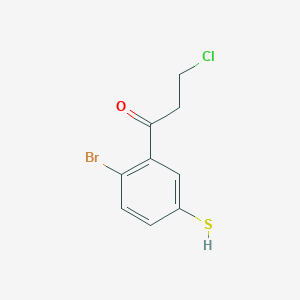![molecular formula C22H35NO2S B14072708 4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is a compound that belongs to the class of diketopyrrolopyrrole (DPP) derivatives. These compounds are known for their excellent electronic properties, making them valuable in various applications, particularly in organic electronics and photovoltaics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione typically involves the reaction of diketopyrrolopyrrole with thiophene derivatives. One common method is the direct (hetero)arylation polymerization using palladium acetate (Pd(OAc)2) and tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) as a catalyst system . The reaction conditions often include heating the reactants in a suitable solvent under an inert atmosphere to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale polymerization techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Halogenation and other substitution reactions can occur in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketopyrrolopyrrole derivatives with additional oxygen functionalities, while reduction can produce more saturated derivatives .
Applications De Recherche Scientifique
4-(2-Hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is primarily related to its electronic properties. The compound acts as a donor-acceptor material, facilitating charge transfer processes in electronic devices. The molecular targets include various electronic components, and the pathways involved are related to the efficient transport of charge carriers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-((2-ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole
- 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
4-(2-Hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione is unique due to its specific alkyl side chain, which enhances its solubility and processability in organic solvents. This makes it particularly suitable for solution-processed electronic devices, offering improved performance and stability compared to similar compounds .
Propriétés
Formule moléculaire |
C22H35NO2S |
|---|---|
Poids moléculaire |
377.6 g/mol |
Nom IUPAC |
4-(2-hexyldecyl)thieno[3,2-b]pyrrole-5,6-dione |
InChI |
InChI=1S/C22H35NO2S/c1-3-5-7-9-10-12-14-18(13-11-8-6-4-2)17-23-19-15-16-26-21(19)20(24)22(23)25/h15-16,18H,3-14,17H2,1-2H3 |
Clé InChI |
LOZFYIWLUVNMBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)CN1C2=C(C(=O)C1=O)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-(2-hydroxyethyl)pyridin-1-ium bromide](/img/structure/B14072646.png)
![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)

![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)







